molecular formula C10H12O2S B1641079 Methyl 2-(4-(methylthio)phenyl)acetate

Methyl 2-(4-(methylthio)phenyl)acetate

Cat. No.: B1641079
M. Wt: 196.27 g/mol
InChI Key: HGGUOMMWTVBBBH-UHFFFAOYSA-N
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Description

Methyl 2-(4-(methylthio)phenyl)acetate is an organic ester characterized by a phenylacetate backbone substituted with a methylthio (-SMe) group at the para position of the aromatic ring.

Key structural features include:

  • Methyl ester group: Enhances volatility and influences reactivity in esterification or transesterification reactions.

Synthetic routes involve radical-polar crossover fluorination (e.g., using 1,3-dioxoisoindolin-2-yl 2-(4-(methylthio)phenyl)acetate as a precursor; 63–60% yield) and esterification under anhydrous conditions (e.g., THF with triethylamine) .

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

methyl 2-(4-methylsulfanylphenyl)acetate

InChI

InChI=1S/C10H12O2S/c1-12-10(11)7-8-3-5-9(13-2)6-4-8/h3-6H,7H2,1-2H3

InChI Key

HGGUOMMWTVBBBH-UHFFFAOYSA-N

SMILES

COC(=O)CC1=CC=C(C=C1)SC

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)SC

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(4-(methylthio)phenyl)acetate is notable for its role as a precursor in the synthesis of bioactive compounds. It has been linked to the development of analgesic and anti-inflammatory agents. For instance, derivatives of 4-methylthio phenylacetic acid, which can be synthesized from this compound, have shown promising results in pharmacological studies.

Case Study: Analgesic Activity

A study demonstrated that compounds derived from this compound exhibited significant analgesic effects in animal models. The compound was tested against standard analgesics like ibuprofen, showing comparable efficacy in reducing pain responses induced by acetic acid .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block. Its structure allows for various functional group modifications, facilitating the synthesis of complex organic molecules.

Synthetic Pathways

The compound can be synthesized through several methods involving different substrates. One notable method includes the reaction of p-halogenated phenylacetic acids with sodium methyl mercaptide under copper catalysis, yielding high purity and yield .

Synthesis Method Starting Material Yield (%) Catalyst
Method A4-Bromobenzene Acetic Acid76.1%Cuprous Bromide
Method B4-Chlorobenzene Acetic Acid79.3%Cuprous Bromide

Pharmaceutical Applications

This compound is integral in the pharmaceutical industry, particularly as an intermediate in the synthesis of drugs like Etoricoxib, a selective COX-2 inhibitor used for treating arthritis and pain . The environmental advantages of its synthesis process make it suitable for large-scale production.

Pharmaceutical Case Study: Etoricoxib Synthesis

The synthesis of Etoricoxib involves multiple steps where this compound plays a crucial role:

  • Step 1: Formation of key intermediates from this compound.
  • Step 2: Further modification to achieve the final pharmaceutical product.
    This process has been optimized to reduce environmental impact while maintaining high yields .

Environmental Considerations

The synthesis of this compound has been designed to minimize environmental pollutants. Traditional methods often resulted in harmful byproducts such as hydrogen sulfide; however, recent advancements have led to more sustainable practices that avoid such pollutants .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ester Group Variants

Ethyl 2-(4-(Methylsulfanyl)phenyl)acetate
  • Structure : Ethyl ester replaces the methyl group.
Methyl 2-phenylacetoacetate
  • Structure : Features an α-acetyl group on the phenylacetate backbone.
  • Applications : Forensic standard for amphetamine synthesis; crystalline solid (purity ≥98%) with stability ≥5 years at -20°C .
Compound Ester Group Key Substituent Physical State Application Reference
Methyl 2-(4-(methylthio)phenyl)acetate Methyl 4-SMe Not specified Synthetic intermediate
Ethyl 2-(4-(methylthio)phenyl)acetate Ethyl 4-SMe Not specified Intermediate synthesis
Methyl 2-phenylacetoacetate Methyl α-Acetyl Crystalline solid Forensic analysis

Aromatic Ring Modifications

Methyl 2-(4-(Trifluoromethoxy)phenyl)propyl Acetate
  • Structure : Propyl linker and trifluoromethoxy (-OCF₃) substituent.
  • Synthesis : Prepared via THF-mediated esterification; light-yellow solid .
  • Properties : The electron-withdrawing -OCF₃ group enhances stability against nucleophilic attack compared to -SMe.
Methyl (E)-2-(Methoxyimino)-2-(2-((4-(5-(Methylthio)-1,3,4-oxadiazol-2-yl)phenoxy)methyl)phenyl)acetate (6e)
  • Structure: Incorporates a 1,3,4-oxadiazole ring and methoxyimino group.
  • Bioactivity : Exhibits fungicidal activity (63.1% yield; mp 142.1–142.6°C) .
Compound Aromatic Modification Functional Groups Bioactivity Yield/Physical State Reference
This compound 4-SMe None Not reported Synthetic intermediate
Compound 6e 1,3,4-Oxadiazole + methoxyimino Heterocyclic + imine Fungicidal 63.1%, solid
Methyl 2-(4-(trifluoromethoxy)phenyl)propyl acetate 4-OCF₃ + propyl linker Trifluoromethoxy Not reported Light-yellow solid

Complex Derivatives with Heterocycles

Methyl 4-(4-(2-(4-(Methylthio)Phenyl) Quinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C5)
  • Structure: Quinoline-piperazine hybrid with 4-SMe phenyl.
  • Synthesis : Crystallized from ethyl acetate; characterized by ¹H NMR and HRMS .
Methyl 2-[4-[(E)-4-hydroxy-3-methylbut-2-enoxy]phenyl]acetate (1)
  • Structure: Isoprenoid side chain at the 4-position.
Compound Structural Complexity Bioactivity Source Reference
Compound C5 Quinoline-piperazine Undisclosed Synthetic
Compound 1 Isoprenoid side chain Inactive (antimicrobial) Marine fungus

Key Research Findings

Bioactivity Dependency: Minor structural changes significantly alter bioactivity. For example, the oxadiazole derivative (6e) is fungicidal , while the isoprenoid analog (1) lacks antimicrobial effects .

Synthetic Flexibility : Radical-polar fluorination enables efficient synthesis of fluorinated analogs, though contamination (e.g., 5% bibenzyl) may require additional purification .

Preparation Methods

Preparation of 4-(Methylthio)phenylacetic Acid

The acid precursor is synthesized through nucleophilic aromatic substitution (SNAr) using halogenated phenylacetic acid derivatives and sodium methyl mercaptide (NaSMe). Key methodologies include:

Route A: Substitution of 4-Bromophenylacetic Acid

  • Reagents : 4-Bromophenylacetic acid, NaSMe, cuprous bromide (CuBr), dimethylformamide (DMF).
  • Conditions : 130°C, 4 hours under nitrogen.
  • Yield : 76.1%.
  • Mechanism : CuBr catalyzes the substitution of bromine with methylthio (-SMe), facilitated by DMF as a solvent and co-catalyst.

Route B: Substitution of 4-Bromophenylacetonitrile

  • Reagents : 4-Bromophenylacetonitrile, NaSMe, CuBr, DMF.
  • Conditions : 130°C, 24 hours, followed by hydrolysis with 50% H2SO4.
  • Yield : 61.6%.

Route C: Substitution of 4-Bromophenyl Ethyl Acetate

  • Reagents : 4-Bromophenyl ethyl acetate, NaSMe, CuBr, DMF.
  • Conditions : 130°C, 4 hours, followed by alkaline hydrolysis (40% NaOH).
  • Yield : 65.6%.

Esterification to Methyl 2-(4-(Methylthio)phenyl)acetate

The acid is esterified via Fischer esterification:

  • Reagents : 4-(Methylthio)phenylacetic acid, methanol, sulfuric acid.
  • Conditions : Reflux (65–70°C) for 16 hours.
  • Yield : Near-quantitative (100% reported for analogous sulfone derivatives).
  • Characterization : 1H NMR (CDCl3): δ 7.91 (d, 2H), 7.50 (d, 2H), 3.74 (s, 2H), 3.73 (s, 3H), 3.05 (s, 3H).

Alternative Pathways via Cyanide Intermediates

Synthesis of 4-(Methylthio)phenylacetonitrile

  • Reagents : 4-(Methylthio)benzyl chloride, sodium cyanide (NaCN), phase-transfer catalyst (e.g., tetrabutylammonium bromide).
  • Conditions : 60–100°C in toluene/water.
  • Yield : 85–90%.

Hydrolysis and Esterification

  • Hydrolysis : The nitrile is hydrolyzed to the acid using H2SO4/H2O or NaOH.
  • Esterification : As described in Section 1.2.

Comparative Analysis of Methods

Method Starting Material Catalyst Temperature Yield Reference
SNAr + Esterification 4-Bromophenylacetic acid CuBr/DMF 130°C 76.1%
Nitrile Hydrolysis 4-Bromophenylacetonitrile CuBr/DMF 130°C 61.6%
Direct Esterification 4-(Methylthio)phenylacetic acid H2SO4 Reflux ~100%

Critical Process Considerations

  • Catalyst Efficiency : CuBr enhances substitution kinetics, while DMF stabilizes intermediates.
  • Environmental Impact : Traditional Willgerodt-Kindler reactions (H2S byproducts) are avoided in modern routes.
  • Scalability : The CuBr/DMF system is industrially viable due to low catalyst loading (0.1–0.5 mol%).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 2-(4-(methylthio)phenyl)acetate, and what purification methods are recommended?

  • Answer : The synthesis typically involves coupling 2-(4-(methylthio)phenyl)acetic acid with methanol under esterification conditions. A validated method uses N-hydroxyphthalimide (NHPI) as an activating agent, with DIC (diisopropyl carbodiimide) as a coupling reagent and DMAP (4-dimethylaminopyridine) as a catalyst. Purification is achieved via flash chromatography (10–30% ethyl acetate in hexanes), yielding the product as a crystalline solid .

Q. Which analytical techniques are critical for validating the purity and structure of this compound?

  • Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Confirms substituent positions (e.g., methylthio group at the para position of the phenyl ring).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+Na]+ ion for intermediates).
  • Chromatography (HPLC/GC) : Assesses purity (>95% required for research-grade material) .

Q. How does the methylthio group influence the compound’s solubility and reactivity in organic reactions?

  • Answer : The methylthio (-SMe) group enhances lipophilicity, improving solubility in non-polar solvents like ethyl acetate. It also acts as a weak electron-donating group, moderating electrophilic substitution reactions on the phenyl ring. Reactivity can be further tuned via oxidation to sulfone/sulfoxide derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in radical-polar crossover reactions for fluorination?

  • Answer : The compound’s redox-active ester moiety facilitates single-electron transfer (SET) with fluorinating agents (e.g., KF), generating a benzyl radical intermediate. This undergoes polar crossover to form C–F bonds, critical for synthesizing fluorinated analogs in drug discovery .

Q. How can contradictory bioactivity data for this compound derivatives be resolved in structure-activity relationship (SAR) studies?

  • Answer : Contradictions often arise from substituent effects. For example:

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring may enhance antifungal activity but reduce solubility.
  • Methylthio vs. methoxy groups : While both are electron-donating, -SMe offers better metabolic stability in vivo. Systematic SAR requires comparative assays (e.g., enzyme inhibition, MIC tests) under standardized conditions .

Q. What strategies optimize the compound’s stability in aqueous buffers for enzyme interaction studies?

  • Answer : Stability is improved by:

  • pH control : Buffering at pH 6–7 minimizes ester hydrolysis.
  • Co-solvents : Use 10–20% DMSO or ethanol to maintain solubility without denaturing enzymes.
  • Protecting groups : Temporarily masking the ester (e.g., as a tert-butyl ester) during kinetic assays .

Q. How do computational methods (e.g., DFT) predict the compound’s binding affinity to cytochrome P450 enzymes?

  • Answer : Density Functional Theory (DFT) models simulate interactions between the methylthio group and heme iron in CYP450 isoforms (e.g., CYP3A4). Key parameters include:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions.
  • Docking scores : Compare binding poses with known substrates (e.g., testosterone). Experimental validation via UV-Vis spectroscopy confirms metabolite formation .

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